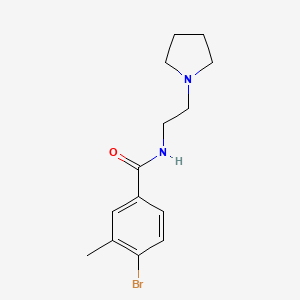

4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide

Description

4-Bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide is a benzamide derivative characterized by a bromine substituent at the 4-position, a methyl group at the 3-position, and a pyrrolidinylethylamine side chain. This compound shares structural motifs with bioactive benzamides reported in medicinal chemistry, particularly those targeting enzymes or receptors such as histone acetyltransferases (HATs) or P2X7 receptors . The bromine and methyl groups influence electronic and steric properties, while the pyrrolidinylethyl moiety may enhance solubility and receptor interactions.

Properties

IUPAC Name |

4-bromo-3-methyl-N-(2-pyrrolidin-1-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O/c1-11-10-12(4-5-13(11)15)14(18)16-6-9-17-7-2-3-8-17/h4-5,10H,2-3,6-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJCAJUWLVTIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCCN2CCCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide typically involves the following steps:

Bromination: The starting material, 3-methylbenzoic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4th position.

Amidation: The brominated product is then converted to the corresponding benzamide by reacting it with thionyl chloride to form the acid chloride, followed by reaction with 2-pyrrolidin-1-yl-ethylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The benzamide can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide serves as a building block for synthesizing potential therapeutic agents. Its ability to inhibit specific enzymes, such as phosphodiesterase 10A (PDE10A), positions it as a candidate for developing drugs targeting neurological disorders.

Case Study: PDE10A Inhibition

Research indicates that compounds similar to this compound can effectively inhibit PDE10A, which is implicated in conditions like schizophrenia and Huntington's disease. The inhibition of this enzyme can lead to increased levels of cyclic nucleotides, potentially improving cognitive function.

Biological Studies

This compound can be utilized in biological studies to explore its interactions with proteins and nucleic acids. Understanding these interactions can provide insights into cellular processes and disease mechanisms.

Example Application: Gene Expression Modulation

The compound has been shown to influence gene expression related to cell cycle regulation and apoptosis. By modulating these pathways, researchers can study its effects on cancer cell proliferation and survival.

Materials Science

In materials science, this compound can be incorporated into polymers to enhance specific properties such as thermal stability or conductivity. This application is particularly relevant in developing advanced materials for electronics or protective coatings.

Material Enhancement Example

Incorporating this compound into polymer matrices has been shown to improve their mechanical properties and thermal resistance, making them suitable for high-performance applications.

Synthesis and Production Methods

The synthesis of this compound typically involves the following steps:

- Bromination : The starting material (3-methylbenzoic acid) undergoes bromination using bromine in the presence of a catalyst (e.g., iron(III) bromide).

- Amidation : The brominated product is converted to the corresponding benzamide by reacting it with thionyl chloride followed by reaction with 2-pyrrolidin-1-yl-ethylamine under basic conditions.

These methods are scalable for industrial production, utilizing continuous flow reactors to optimize yield and purity.

Mechanism of Action

The mechanism of action of 4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors, ion channels, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations

Key Observations :

- Methyl vs.

- Side Chain Variations: The pyrrolidinylethyl side chain differs from pyridinyl (compound 35) or benzothiazolyl groups , influencing solubility and receptor selectivity. Pyrrolidine’s cyclic amine may enhance metabolic stability compared to linear diethylamino chains .

Spectroscopic and Physicochemical Properties

Infrared (FT-IR) spectra of benzamide derivatives show characteristic peaks for C=O (1630–1680 cm⁻¹), N-H (3200–3350 cm⁻¹), and C-Br (550–650 cm⁻¹) stretching modes . The target compound’s spectrum aligns with these ranges, though the 3-methyl group may slightly shift C-H bending modes compared to non-methylated analogues.

Thermal Stability : Derivatives like 4-bromo-N-(2-nitrophenyl)benzamide exhibit melting points >200°C , suggesting the target compound’s methyl and pyrrolidinyl groups may lower its melting point due to reduced crystallinity.

Table 2: Inhibitory Activities of Benzamide Analogues

Functional Insights :

- However, bromine and methyl groups may alter binding compared to trifluorophenyl or sulfonamide substituents in other analogues.

SAR and Pharmacokinetic Considerations

- Substituent Position : Moving substituents from the 4-position (e.g., bromine) to the 3-position (methyl) may reduce steric clashes in enzyme active sites but could decrease halogen bonding efficacy .

- Metabolic Stability : Bromine and methyl groups may slow oxidative metabolism, while the pyrrolidine ring could resist hydrolysis better than open-chain amines .

Biological Activity

4-Bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide is a compound belonging to the benzamide class, characterized by a bromine atom at the 4-position and a pyrrolidin-1-yl-ethyl group attached to the nitrogen atom. Its potential biological activity has garnered interest in medicinal chemistry, particularly regarding its interactions with various biological targets, including enzymes and proteins.

The compound primarily interacts with phosphodiesterase 10A (PDE10A) , an enzyme implicated in several neurodegenerative diseases. Inhibition of PDE10A can lead to significant biochemical changes, affecting cellular signaling pathways and potentially leading to therapeutic effects in conditions like schizophrenia and Huntington's disease.

This compound exhibits various biochemical properties:

- Enzyme Interactions : It interacts with cytochrome P450 enzymes, crucial for drug metabolism, potentially influencing the pharmacokinetics of co-administered drugs.

- Stability : The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or light exposure, affecting its long-term efficacy in biological systems.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Minimal adverse effects observed.

- High Doses : Significant toxicity noted, including liver damage and renal dysfunction. A threshold effect was identified where specific doses triggered marked changes in physiological responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits PDE10A, with IC50 values indicating potent activity. Such inhibition is associated with alterations in cell proliferation and differentiation in various cancer cell lines .

- Animal Model Evaluations : In vivo studies using rodent models showed that treatment with this compound resulted in significant behavioral improvements in models of neurodegenerative disorders, correlating with its PDE10A inhibitory activity .

- Safety Profile : Toxicological assessments revealed that while low doses are well tolerated, higher doses lead to adverse effects on vital organs. This underscores the importance of dose regulation in therapeutic applications.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide?

Answer:

A common approach involves coupling reactions using carbodiimide reagents (e.g., EDC·HCl) with activators like HOBt in polar aprotic solvents (e.g., DMSO) under inert atmospheres. For example:

- Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), hydroxybenzotriazole (HOBt), triethylamine (TEA) .

- Conditions: Stirring at room temperature (20°C) for 20 hours, monitored via HPLC/NMR for reaction completion .

- Workup: Precipitation with isopropyl alcohol (IPA)/water mixtures (e.g., 30% IPA) yields crude product (83% reported), followed by filtration and drying .

Advanced: How can computational modeling predict interactions between this compound and bacterial targets like AcpS-PPTase?

Answer:

Molecular docking studies using PDB structures (e.g., PDB: 3HKC) can simulate binding modes. Key steps include:

- Ligand Preparation: Optimize the compound’s 3D structure using software like Schrödinger Maestro.

- Target Selection: Use bacterial enzyme structures (e.g., AcpS-PPTase) to model interactions .

- Validation: Compare results with experimental bioactivity data (e.g., MIC assays) to resolve discrepancies .

Basic: What spectroscopic techniques confirm the structural identity of this benzamide derivative?

Answer:

- NMR: H and C NMR identify substituents (e.g., bromo, pyrrolidine) via characteristic shifts (e.g., aromatic protons at δ 7.2–8.0 ppm) .

- X-ray Diffraction: Monoclinic crystal systems (space group ) with unit cell parameters (e.g., Å, Å) validate solid-state conformation .

- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 365.08) .

Advanced: How should researchers address contradictions in bioactivity data across bacterial strains?

Answer:

- Hypothesis Testing: Compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess permeability differences .

- Enzyme Assays: Measure inhibition of AcpS-PPTase activity in vitro to isolate target-specific effects .

- Pathway Analysis: Use transcriptomics to identify off-target pathways (e.g., fatty acid biosynthesis) that may explain strain variability .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

- Solubility: Highly soluble in DMSO (>50 mg/mL), partially soluble in aqueous IPA mixtures (precipitates at >30% IPA) .

- Stability: Stable at -20°C for >6 months in anhydrous DMSO; degrades in acidic/alkaline conditions (pH <3 or >10) .

Advanced: What formulation strategies enhance stability in physiological environments?

Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to improve metabolic stability .

- Nanocarriers: Encapsulate in liposomes or covalent organic frameworks (COFs) for controlled release .

- Excipients: Use cyclodextrins to enhance aqueous solubility and reduce aggregation .

Basic: What purification techniques are effective post-synthesis?

Answer:

- Recrystallization: Use ethanol/water mixtures to isolate high-purity crystals .

- Column Chromatography: Silica gel (e.g., hexane/ethyl acetate gradients) resolves unreacted intermediates .

- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) achieve >95% purity .

Advanced: How does the pyrrolidine-ethyl substituent influence pharmacokinetics?

Answer:

- Lipophilicity: The pyrrolidine group increases logP (predicted ~2.5), enhancing membrane permeability but reducing aqueous solubility .

- Metabolic Stability: The ethyl spacer may slow oxidative metabolism compared to methyl groups, as seen in analogous trifluoromethyl-benzamides .

- SAR Studies: Compare with N-methylpiperazine derivatives to quantify substituent effects on bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.